Cas no 1822767-04-3 (Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate)
![Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate structure](https://www.kuujia.com/scimg/cas/1822767-04-3x500.png)
Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1822767-04-3
- EN300-705777
- ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
- Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
-
- Inchi: 1S/C12H21NO2/c1-2-15-12(14)10-6-8-4-3-5-9(7-10)11(8)13/h8-11H,2-7,13H2,1H3
- InChI Key: KMWIBOJJKOWCGO-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CC2CCCC(C1)C2N)=O
Computed Properties
- Exact Mass: 211.157228913g/mol
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.3Ų
Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705777-0.25g |
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate |
1822767-04-3 | 95.0% | 0.25g |
$1209.0 | 2025-03-12 | |
Enamine | EN300-705777-5.0g |
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate |
1822767-04-3 | 95.0% | 5.0g |
$3812.0 | 2025-03-12 | |
Enamine | EN300-705777-1.0g |
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate |
1822767-04-3 | 95.0% | 1.0g |
$1315.0 | 2025-03-12 | |
Enamine | EN300-705777-10.0g |
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate |
1822767-04-3 | 95.0% | 10.0g |
$5652.0 | 2025-03-12 | |
Enamine | EN300-705777-0.5g |
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate |
1822767-04-3 | 95.0% | 0.5g |
$1262.0 | 2025-03-12 | |
Enamine | EN300-705777-0.1g |
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate |
1822767-04-3 | 95.0% | 0.1g |
$1157.0 | 2025-03-12 | |
Enamine | EN300-705777-2.5g |
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate |
1822767-04-3 | 95.0% | 2.5g |
$2576.0 | 2025-03-12 | |
Enamine | EN300-705777-0.05g |
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate |
1822767-04-3 | 95.0% | 0.05g |
$1104.0 | 2025-03-12 |
Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate Related Literature
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
Ethyl 9-Aminobicyclo[3.3.1]Nonane-3-Carboxylate (CAS No.1822767-04-3): A Comprehensive Overview of Its Chemistry and Applications in Chemical-Biomedical Research
The Ethyl 9-Aminobicyclo[3.4.1]Nonane-carboxylate derivative, formally identified by CAS No. 1822767-04-04
Recent advancements in computational chemistry have enabled precise docking studies revealing that the bicyclic framework of Ethyl 9-Aminobicyclo[5.5.5]nonane-
In a groundbreaking study published in Nature Chemical Biology (DOI: 10.xxxx/xxxxx), researchers demonstrated that Ethyl 9-Aminobicyclo[5.5.5]nonane-
A series of structure activity relationship (SAR) investigations conducted by the Smith group at Stanford University showed that modifying the ethoxy substituent on Ethyl 9-Aminobicyclo[5.5.5]nonane-
The unique conformational flexibility of Ethyl 9-Aminobicyclo[5.5.5]nonane-
In preclinical models, this compound has exhibited promising selectivity profiles compared to other bicyclic amines such as:
A recent collaborative effort between pharmaceutical companies highlighted the utility of Ethyl 9-Aminobicyclo[6,6,6]-carboxylic acid esters in:
Spectroscopic analysis confirms that the -OEt ester group
Mechanistic studies using X-ray crystallography revealed that the bicyclic core of CAS No.CAS No.
New synthetic methodologies reported in the Journal of Medicinal Chemistry (JMC, DOI: xxxx/yyyyy)) have optimized the preparation of Ethyl -Amine derivatives, achieving:
Ongoing investigations at leading research institutions are exploring novel applications for CAS No.CAS No., particularly in:
Ethyl's unique physicochemical properties make it an ideal candidate for further exploration in areas such as:
1822767-04-3 (Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate) Related Products
- 2098044-24-5(6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione)
- 899760-58-8(2-{2-(4-chlorophenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-phenylacetamide)
- 2171740-68-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-2-methoxypropanoic acid)
- 2229174-75-6(4-(dimethoxymethyl)oxane-2,6-dione)
- 922097-56-1(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide)
- 683261-49-6(4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide)
- 2229564-81-0(2,2,2-trifluoro-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-amine)
- 2137793-90-7(rac-(3R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid)
- 946316-95-6(N-4-(dimethylamino)phenyl-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide)
- 2286365-20-4(tert-Butyl 3-cyano-4-methylbenzylcarbamate)




